molecular formula C22H20N2O4 B2735249 Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 946253-95-8

Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate

Cat. No. B2735249
CAS RN: 946253-95-8
M. Wt: 376.412
InChI Key: MYRPSVNDOGSKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate” is a complex organic compound. It is related to the class of compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . It is also related to the class of compounds known as esters .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . The structure of this compound is likely to be complex due to the presence of multiple functional groups. Unfortunately, specific structural details for this compound were not found in the available literature.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole moiety, present in Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate, has been harnessed in the development of medicinal scaffolds. Researchers have explored its potential as a pharmacophore for various drug classes. Notably, pyrazole-containing compounds, like Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate, exhibit anti-inflammatory, analgesic, vasodilator, and antidepressant properties. Additionally, they hold promise for cancer treatment, obesity management, and cytoprotection .

β-Catenin Modulation

Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate (MSAB) interacts directly with β-catenin, a key player in Wnt signaling pathways. By promoting β-catenin ubiquitination and proteasomal degradation, MSAB inhibits Wnt-dependent cancer growth both in vitro and in vivo. Its cellular permeability enhances its therapeutic potential .

Imatinib Intermediate

Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate serves as an intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in treating certain cancers. Its role in drug synthesis underscores its importance in pharmaceutical chemistry .

Antimicrobial and Antifungal Properties

Hydrazones, a class of compounds that includes Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate, exhibit diverse biological activities. These properties extend to antimicrobial and antifungal effects, making them relevant for combating infections .

X-ray Diffraction Studies

Researchers have confirmed the structure of Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate through X-ray diffraction. Such studies provide valuable insights into its molecular arrangement and crystallographic properties .

Anti-Proliferative Effects

Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate demonstrates anti-proliferation efficacy against cancer cells dependent on Wnt signaling. Its ability to modulate β-catenin contributes to this effect .

properties

IUPAC Name

methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-5-7-16(8-6-15)14-24-13-3-4-19(21(24)26)20(25)23-18-11-9-17(10-12-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRPSVNDOGSKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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